molecular formula C12H25NO2 B554691 (R)-2-Aminododecanoic acid CAS No. 169106-36-9

(R)-2-Aminododecanoic acid

Cat. No.: B554691
CAS No.: 169106-36-9
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-LLVKDONJSA-N
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Description

®-2-Aminododecanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a dodecanoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminododecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with dodecanoic acid, which is subjected to a series of reactions to introduce the amino group at the second carbon.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods: In industrial settings, the production of ®-2-Aminododecanoic acid may involve:

    Enzymatic Synthesis: Utilizing enzymes that specifically catalyze the formation of the ®-enantiomer.

    Fermentation: Employing microorganisms that produce the desired enantiomer through metabolic pathways.

Types of Reactions:

    Oxidation: ®-2-Aminododecanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Nitro-dodecanoic acids.

    Reduction Products: Dodecanamines.

    Substitution Products: Halogenated or alkylated dodecanoic acids.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its role in metabolic pathways and enzyme interactions.
  • Used in the development of biosensors.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Utilized in drug delivery systems due to its biocompatibility.

Industry:

  • Employed in the production of biodegradable polymers.
  • Used as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism by which ®-2-Aminododecanoic acid exerts its effects involves:

    Molecular Targets: Interacts with enzymes and receptors in biological systems.

    Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

    (S)-2-Aminododecanoic acid: The left-handed enantiomer with different stereochemical properties.

    2-Aminoundecanoic acid: A shorter chain analog with similar functional groups.

    2-Aminotridecanoic acid: A longer chain analog with similar functional groups.

Uniqueness:

  • The ®-configuration of 2-Aminododecanoic acid imparts specific stereochemical properties that influence its reactivity and interactions with biological molecules.
  • Its unique chain length and functional groups make it suitable for specific applications in chemistry, biology, and industry.

Properties

IUPAC Name

(2R)-2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445048
Record name (R)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169106-36-9
Record name (R)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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